molecular formula C8H16O2 B1203871 Sitophilure CAS No. 71699-35-9

Sitophilure

Cat. No. B1203871
CAS RN: 71699-35-9
M. Wt: 144.21 g/mol
InChI Key: GEZUGFBWAPDBGZ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5R-Hydroxy-4S-methylheptan-3-one is a beta-hydroxy ketone.

Scientific Research Applications

Synthesis of Sitophilure

Sitophilure, primarily recognized as an aggregation pheromone of pests like Sitophilus oryzae and Sitophilus zeamais, has been the focus of various synthesis efforts. Researchers have achieved asymmetric synthesis with high enantiomeric excess, emphasizing its importance in pheromone chemistry. For instance, the asymmetric synthesis of sitophilure was accomplished with a 42% overall yield and a remarkable 97% enantiomeric excess, employing an innovative approach involving an asymmetric acyl-thiazolidinethione propionate aldol reaction (Lu et al., 2009). Similarly, another study achieved the asymmetric synthesis of (+)-sitophilure with an 18% overall yield and 82% enantiomeric excess, highlighting the complexity and precision involved in these synthetic processes (Pilli & Riatto, 1999).

Application in Pest Management

Sitophilure plays a significant role in pest management due to its function as an aggregation pheromone. Studies have explored its synthesis for use in controlling pest populations in stored grain. The understanding of its chemical structure and the ability to produce it synthetically aids in developing strategies to mitigate pests that threaten stored food supplies. For example, research into the olfactory perception of aggregation pheromones, including sitophilure, provides insights into the behavioral patterns of pests and opens pathways for developing more effective pest control methods (Levinson et al., 1990).

properties

CAS RN

71699-35-9

Product Name

Sitophilure

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(4S,5R)-5-hydroxy-4-methylheptan-3-one

InChI

InChI=1S/C8H16O2/c1-4-7(9)6(3)8(10)5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

GEZUGFBWAPDBGZ-NKWVEPMBSA-N

Isomeric SMILES

CC[C@H]([C@H](C)C(=O)CC)O

SMILES

CCC(C(C)C(=O)CC)O

Canonical SMILES

CCC(C(C)C(=O)CC)O

synonyms

sitophilure
sitophilure, (R*,R*)-isomer
sitophilure, (R-(R*,R*))-isomer
sitophilure, (R-(R*,S*))-isomer
sitophilure, (S(R*,R*))-isomer
sitophilure, (S-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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